1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPNQIXJYBFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxo 1,2 Dihydroisoquinoline 4 Sulfonyl Chloride and Analogues
Strategies for Constructing the 1-Oxo-1,2-dihydroisoquinoline Core
The formation of the foundational 1-oxo-1,2-dihydroisoquinoline scaffold is a critical phase in the synthesis. This can be achieved through various cyclization reactions that build the dihydroisoquinoline ring system, followed by or concurrent with the introduction of the ketone functionality at the C-1 position.
Cyclization Reactions for Dihydroisoquinoline Formation
The construction of the dihydroisoquinoline core is often accomplished through well-established cyclization reactions that form the new heterocyclic ring.
Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of cyclic ketones, including the isoquinoline (B145761) system. This approach typically involves the cyclization of a suitably substituted N-acyl derivative of a β-phenylethylamine. The presence of a carboxylic acid or its derivative on the side chain allows for cyclization onto the aromatic ring in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the carboxylic acid derivative, attacks the electron-rich aromatic ring to form the new six-membered heterocyclic ring. The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure high yields.
The Pictet-Spengler reaction is a classic and versatile method for synthesizing tetrahydroisoquinolines, which can then be oxidized to the desired dihydroisoquinoline derivatives. acs.orgrsc.orgthieme-connect.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. acs.orgrsc.org The initial condensation forms a Schiff base, which is then protonated to generate a reactive iminium ion. The subsequent cyclization is driven by the nucleophilicity of the aromatic ring. rsc.org While the traditional Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications of the reaction conditions or the use of specific starting materials can lead to the formation of dihydroisoquinolines directly or facilitate their subsequent oxidation. thieme-connect.com
Table 1: Comparison of Cyclization Strategies for Dihydroisoquinoline Formation
| Strategy | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Intramolecular acylation of an N-acyl-β-phenylethylamine derivative. | Polyphosphoric acid (PPA), Eaton's reagent. | Direct formation of the keto-lactam ring. | Requires strongly acidic conditions; potential for side reactions. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. | Protic or Lewis acids. | Mild reaction conditions possible; wide substrate scope. | Typically yields tetrahydroisoquinolines requiring a subsequent oxidation step. |
Introduction of the 1-Oxo Moiety within the Isoquinoline System
The introduction of the ketone functionality at the C-1 position is a defining feature of the target scaffold. This can be accomplished either during the initial cyclization or by the oxidation of a pre-formed dihydroisoquinoline.
One direct approach involves the use of starting materials that already contain the necessary carbonyl group precursor. For instance, the cyclization of homophthalic anhydride (B1165640) with imines can directly yield 1-oxo-tetrahydroisoquinoline derivatives.
Alternatively, the oxidation of 3,4-dihydroisoquinolines provides a common route to isoquinolin-1(2H)-ones. Various oxidizing agents can be employed for this transformation. For example, air oxidation in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) can effectively convert 3,4-dihydroisoquinolines to their corresponding 1-oxo analogues.
Regioselective Functionalization at Position C-4 of the Isoquinoline System
With the 1-oxo-1,2-dihydroisoquinoline core in hand, the next critical step is the regioselective introduction of a functional group at the C-4 position, which will serve as a handle for the subsequent installation of the sulfonyl chloride. Direct C-H functionalization at the C-4 position of the isoquinolin-1(2H)-one ring is a challenging but highly desirable transformation.
Recent advancements have demonstrated the feasibility of direct C-4 sulfonylation. For instance, a copper-catalyzed domino reaction of substituted 2-bromobenzamides with sulfonylacetonitriles has been developed to afford C-4 sulfonated isoquinolin-1(2H)-ones. This method provides a direct entry to the desired sulfonylated core. Another approach involves the direct C(sp³)–H bond sulfonylation of isoquinoline-1,3(2H,4H)-diones at the C-4 position under transition-metal-free conditions, using sulfinates as the sulfonating agents.
Sulfonyl Chloride Group Installation Techniques
The final stage of the synthesis involves the formation of the sulfonyl chloride group at the C-4 position. This typically requires the conversion of a pre-installed functional group, such as a sulfonic acid or a sulfone, into the desired sulfonyl chloride.
If a C-4 sulfonic acid derivative is synthesized, it can be converted to the corresponding sulfonyl chloride using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. For example, a novel and efficient method for the preparation of sulfonyl chlorides from sulfonic acids utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent under mild conditions. organic-chemistry.org
In cases where a C-4 sulfone is the intermediate, its conversion to a sulfonyl chloride is a more complex process and may involve cleavage of one of the C-S bonds followed by chlorination. However, a more direct route is preferable. Therefore, the synthesis of a C-4 sulfonic acid intermediate is a more strategic approach for the final installation of the sulfonyl chloride group.
Table 2: Summary of Key Synthetic Transformations
| Step | Transformation | Method | Key Reagents |
|---|---|---|---|
| Core Synthesis | Construction of the 1-oxo-1,2-dihydroisoquinoline scaffold. | Friedel-Crafts Acylation or Pictet-Spengler followed by oxidation. | PPA, Eaton's reagent, acids, oxidizing agents. |
| C-4 Functionalization | Introduction of a sulfonyl group at the C-4 position. | Copper-catalyzed reaction or direct C-H sulfonylation. | 2-bromobenzamides, sulfonylacetonitriles, sulfinates. |
| Sulfonyl Chloride Formation | Conversion of a sulfonic acid to a sulfonyl chloride. | Chlorination of sulfonic acid. | SOCl₂, PCl₅, TAPC. |
Direct Sulfonylation Methods
Direct sulfonylation is a primary method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This typically involves an electrophilic aromatic substitution reaction using a strong sulfonating agent. For the synthesis of isoquinoline sulfonyl chlorides, chlorosulfonic acid is a common reagent. The regioselectivity of the reaction is dictated by the electronic properties of the existing substituents on the isoquinoline ring. While direct synthesis of 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is not extensively detailed, analogous reactions on related aromatic systems provide insight. For instance, reacting 1,2-naphthoquinone-2-diazide with chlorosulfonic acid produces a mixture of sulfonated and chlorosulfonated compounds. google.com This highlights the reactivity of such systems towards direct chlorosulfonylation.
Another approach involves the direct C-H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines (THIQs). Metal-free oxidative methods can be used to activate the C(sp³)–H bond at the C(1)-position, leading to the formation of a reactive N-acyliminium ion, which can then be trapped by various nucleophiles. frontiersin.org While not a direct sulfonylation to form a sulfonyl chloride, this strategy demonstrates the feasibility of direct functionalization on the isoquinoline core.
Conversion from Corresponding Sulfonic Acids (e.g., using Thionyl Chloride)
A common and reliable two-step method for preparing sulfonyl chlorides is through the conversion of the corresponding sulfonic acid. This approach first involves the sulfonation of the parent heterocycle to produce a sulfonic acid, which is then chlorinated.
The conversion of the sulfonic acid group to a sulfonyl chloride is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. google.comgoogle.com For example, a method for preparing 1,2-naphthaqinone-2-diazo-4-sulfonic acid chloride involves treating the corresponding sodium sulfonate salt with a mixture of chlorosulfonic acid and thionyl chloride. google.com Similarly, the synthesis of 5-isoquinoline sulfonyl chloride can proceed by reacting isoquinoline sulfonic acid with thionyl chloride to generate the sulfonyl chloride hydrochloride. google.com The reaction of sulfonic acids with thionyl chloride is a general method for forming sulfonyl chlorides. researchgate.net
| Reagent | Substrate Example | Product | Reference |
| Thionyl Chloride (SOCl₂) & Chlorosulfonic Acid | Sodium 1,2-naphthoquinone-2-diazo-4-sulfonate | 1,2-naphthoquinone-2-diazo-4-sulfonyl chloride | google.com |
| Thionyl Chloride (SOCl₂) | Isoquinoline sulfonic acid | 5-Isoquinoline sulfonyl chloride hydrochloride | google.com |
Synthesis via Diazonium Salts
The synthesis of aryl sulfonyl chlorides via diazonium salts, a modification of the Sandmeyer reaction, is a powerful technique that offers excellent regiocontrol. durham.ac.uk This method starts with an aromatic amine, which is converted into a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, typically copper(I) chloride or copper(II) chloride, to yield the desired sulfonyl chloride. durham.ac.uknih.gov
This process is highly valuable due to the wide availability and low cost of aniline (B41778) precursors. durham.ac.uk The key steps are:
Diazotization: The starting amine (e.g., 4-amino-1-oxo-1,2-dihydroisoquinoline) is treated with a nitrous acid source (commonly sodium nitrite (B80452) in an acidic medium) to form the corresponding diazonium salt. google.comresearchgate.net
Chlorosulfonylation: The generated diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, like acetic acid, containing a copper catalyst. durham.ac.ukresearchgate.net
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| 5-Aminoisoquinoline | NaNO₂, HCl, SO₂, Acetic Acid, CuCl₂ | Isoquinoline-5-diazonium salt | 5-Isoquinoline sulfonyl chloride | google.com |
| Anilines (general) | NaNO₂, HCl, Acetic Acid, SO₂, CuCl₂ | Arenediazonium salts | Arylsulfonyl chlorides | durham.ac.uk |
Multi-Component Reactions for Dihydroisoquinoline Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. acs.org MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity and diversity, making them powerful tools for constructing heterocyclic scaffolds like dihydroisoquinolines. acs.orgrsc.org
Several MCRs have been developed for the synthesis of tetrahydroisoquinoline (THIQ) and dihydroisoquinoline cores. longdom.org For example, a three-component reaction between carboxylic acids, alkynyl ethers, and dihydroisoquinolines has been described for the synthesis of complex THIQs. acs.org Another approach utilizes a reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Isocyanide-based multicomponent reactions (IMCRs) also represent an efficient method for constructing nitrogen-containing heterocycles, including chiral 1,2-dihydroisoquinolines. nih.gov
| Reaction Type | Reactants | Product Class | Reference |
| Three-component | Carboxylic acids, Alkynyl ethers, Dihydroisoquinolines | Tetrahydroisoquinolines (THIQs) | acs.org |
| Three-component | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Dihydropyrrolo[2,1-a]isoquinolines | acs.org |
| Isocyanide-based MCR | Isocyanides, Alkylidene malonates, TMSN₃ | Chiral 1,5-disubstituted tetrazoles | nih.gov |
| Isocyanide-based MCR | Isoquinolines, Isocyanides, other components | Chiral 1,2-dihydroisoquinolines | nih.gov |
Convergent Synthesis Approaches for Complex Dihydroisoquinoline Derivatives
For the synthesis of complex dihydroisoquinoline derivatives, convergent strategies have been employed effectively. One such example is a photocatalytic [4+2] skeleton-editing strategy for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.govrsc.orgresearchgate.net This reaction provides convergent access to the same dihydroisoquinolinedione from different starting materials. nih.govrsc.org The key to this method is the use of N-hydroxyphthalimide esters (NHPIs) as bifunctional reagents in a cyclization cascade. nih.govresearchgate.net This approach involves the cleavage of two C-N bonds and the formation of one C-N bond, two C-C bonds, and a new ring, demonstrating a sophisticated assembly of the core structure. nih.govrsc.org
Spectroscopic and Structural Characterization of 1 Oxo 1,2 Dihydroisoquinoline 4 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. In the 1-oxo-1,2-dihydroisoquinoline core, the protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet system in the aromatic region (δ 7.0–8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the substitution on the heterocyclic ring.
For the parent this compound, the proton at the C-3 position (H-3) would be expected to appear as a singlet, significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the sulfonyl chloride group at C-4. The proton attached to the nitrogen atom (H-2) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
In derivatives where the sulfonyl chloride is replaced, the shifts of neighboring protons are affected. For example, in a series of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide derivatives, the proton signals for the core structure are well-documented. nih.gov Although this related structure has a saturated heterocyclic ring, the data provides a useful reference for the aromatic proton shifts.
Table 1: Representative ¹H NMR Data for a 1-Oxo-1,2,3,4-tetrahydroisoquinoline Derivative Data for N-Benzyl-N-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide in CDCl₃. nih.gov
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic CH | 7.25-7.40 (m) |
| Aromatic CH | 7.19 (d) |
| Aromatic CH | 8.12 (dd) |
| NH | 6.55 (br s) |
| CH₂ (benzyl) | 4.70 (s) |
| N-CH₃ | 3.05 (s) |
| CH (at C-4) | 4.15 (t) |
For the target molecule, the H-5 proton is expected to be the most downfield of the aromatic protons due to its proximity to the carbonyl group. The precise assignment requires advanced NMR techniques.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C-1) of the 1-oxo-1,2-dihydroisoquinoline scaffold is a key diagnostic signal, typically appearing significantly downfield (δ > 160 ppm). mdpi.comnih.gov The quaternary carbon C-4, directly attached to the electron-withdrawing sulfonyl chloride group, would also be expected to have a distinct chemical shift. The remaining aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) and the C-3 carbon produce signals in the typical range for sp²-hybridized carbons (δ 110-150 ppm).
Spectra of related quinolone and isoquinolone derivatives provide insight into the expected chemical shifts. mdpi.comualberta.ca For instance, in 4-phenyl-3,4-dihydro-2(1H)-quinolone, the carbonyl carbon appears at δ 170.89 ppm, while the aromatic carbons span from δ 115.76 to 141.52 ppm. ualberta.ca
Table 2: Representative ¹³C NMR Data for a 3,4-dihydro-2(1H)-quinolone Derivative Data for 4-Phenyl-3,4-dihydro-2(1H)-quinolone in CDCl₃. ualberta.ca
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170.89 |
| Aromatic C (quaternary) | 141.52 |
| Aromatic C (quaternary) | 137.12 |
| Aromatic CH | 128.89 |
| Aromatic CH | 128.33 |
| Aromatic CH | 127.99 |
| Aromatic CH | 127.81 |
| Aromatic CH | 127.20 |
| Aromatic CH | 126.65 |
| Aromatic CH | 123.30 |
| Aromatic CH | 115.76 |
| CH | 42.02 |
The unambiguous assignment of each carbon in this compound would rely on correlation spectroscopy.
To overcome the complexity of 1D spectra and provide definitive structural proof, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the isoquinoline (B145761) core, COSY would reveal the connectivity sequence of the aromatic protons from H-5 through H-8, aiding in their specific assignment. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the straightforward assignment of protonated carbons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:
The NH proton to the carbonyl carbon (C-1) and the bridgehead carbon (C-8a).
The H-3 proton to C-1, C-4, and the bridgehead carbon C-4a.
The H-5 proton to C-4, C-4a, and C-7.
The H-8 proton to C-1, C-6, and C-8a.
These correlations provide a complete and unambiguous map of the molecular structure, confirming the position of the sulfonyl chloride group at C-4. mdpi.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, which is a critical step in its characterization.
For this compound, the molecular formula is C₉H₆ClNO₃S. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.
ESI is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, with minimal fragmentation. uni.lu
For this compound (MW ≈ 243.68 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion at m/z corresponding to [C₉H₆ClNO₃S + H]⁺. Predicted data for the related isomer, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, suggests the formation of [M+H]⁺ and [M+Na]⁺ ions. uni.lu By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. This fragmentation provides structural information, with potential losses of SO₂, Cl, and CO from the parent molecule, which helps to confirm the connectivity of the atoms. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups and structural features of a molecule by examining the vibrations of its bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the molecule, providing a characteristic "fingerprint." For this compound, the IR spectrum is distinguished by absorption bands that confirm the presence of its key structural components: the lactam ring, the aromatic system, and the sulfonyl chloride group.
The analysis of related quinoline (B57606) and isoquinoline structures provides insight into the expected spectral features. For instance, studies on quinolin-2(1H)-one derivatives show a characteristic C=O stretching vibration for the six-membered lactam at approximately 1659 cm⁻¹. mdpi.com The N-H stretching vibration typically appears as a broad band in the range of 3000-3200 cm⁻¹. mdpi.com The sulfonyl group (SO₂) in sulfonamides, which are structurally similar to sulfonyl chlorides, exhibits strong, characteristic stretching vibrations. mdpi.com
The principal vibrational frequencies anticipated for this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretching | 3200 - 3000 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Lactam) | Stretching | ~1660 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1390 - 1370 |
| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1180 - 1160 |
| S-Cl (Sulfonyl Chloride) | Stretching | Below 700 |
This interactive table summarizes the expected IR absorption bands for this compound based on data from analogous compounds. mdpi.commdpi.com
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The isoquinoline core of this compound acts as the primary chromophore.
Studies on the parent isoquinoline molecule in the gas phase have identified multiple electronic transitions across the UV spectrum. rsc.orgrsc.orgresearchgate.net The absorption spectrum of isoquinoline is characterized by several bands corresponding to π → π* transitions within the aromatic system. rsc.orgrsc.org The presence of substituents, known as auxochromes, such as the oxo (=O) group and the sulfonyl chloride (–SO₂Cl) group, on the isoquinoline ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. These shifts are due to the electronic effects of the substituents on the π-electron system of the chromophore. For example, analysis of various isoquinoline derivatives has shown that their electronic absorption spectra are key to understanding their structural forms. documentsdelivered.com
| Compound Family | Typical Absorption Range (nm) | Type of Transition |
| Isoquinoline | 250 - 400 | π → π* |
| Phenylazoisoquinoline Derivatives | Visible Range | Azo vs. Quinone-hydrazone forms |
This interactive table presents typical UV-Vis absorption data for the isoquinoline chromophore and its derivatives. rsc.orgrsc.orgdocumentsdelivered.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (the percentage of each element) of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and sulfur (S) are compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.
For this compound, the molecular formula is C₉H₆ClNO₃S. The theoretical elemental composition can be calculated from its molecular weight (243.67 g/mol ). This technique has been successfully used to confirm the structures of various novel quinolone and dihydroquinoline derivatives. mdpi.commdpi.com
| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 44.36% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.48% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.55% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.75% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.70% |
| Sulfur | S | 32.06 | 1 | 32.060 | 13.16% |
| Total | 243.664 | 100.00% |
This interactive table displays the calculated elemental composition for this compound (C₉H₆ClNO₃S).
Chromatographic Techniques for Purity and Analytical Characterization
Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography is particularly vital for the analysis of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. This method is effective for separating compounds based on their polarity. The purity of final products and intermediates in the synthesis of related sulfonyl chloride-containing molecules is often confirmed using HPLC. rsc.org
Advanced Computational and Theoretical Investigations of 1 Oxo 1,2 Dihydroisoquinoline 4 Sulfonyl Chloride
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of compounds like 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride. researchgate.net Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography. mdpi.com
For this compound, these calculations would reveal the charge distribution across the molecule. Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer and delocalization effects. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov
Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites. For this molecule, the sulfonyl chloride group is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the oxygen and nitrogen atoms would represent nucleophilic regions.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.5 D | Measures overall molecular polarity |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in studying the reaction mechanisms involving this compound. The sulfonyl chloride moiety is a highly reactive functional group, readily participating in reactions with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other derivatives. magtech.com.cnnih.gov
Such studies provide deep insights into reaction feasibility, kinetics, and regioselectivity. For instance, modeling could predict the most likely site of attack on the isoquinoline (B145761) ring or determine the energetic favorability of different reaction pathways under various conditions. nih.gov
Conformational Analysis and Tautomerism Studies
The structural flexibility of this compound allows for different conformations and potential tautomers. The dihydroisoquinoline ring is not planar and can adopt various conformations, which can be investigated using computational methods. Conformational searches followed by geometry optimization and energy calculations (using DFT, for instance) can identify the most stable low-energy conformers and the energy barriers between them.
A significant aspect for this molecule is lactam-lactim tautomerism, a common feature in 2-oxo-quinolines and related heterocycles. mdpi.comresearchgate.net The 1-oxo form (lactam) can exist in equilibrium with its 1-hydroxy-isoquinoline tautomer (lactim). Quantum chemical calculations are essential for determining the relative stability of these two forms. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. For similar systems, the oxo (lactam) form is typically found to be the predominant and more stable tautomer. researchgate.net
Table 2: Calculated Relative Energies of Tautomers
| Tautomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (at 298 K) |
| 1-Oxo (Lactam) | DFT/B3LYP/6-31G(d) | 0.00 | >99% |
| 1-Hydroxy (Lactim) | DFT/B3LYP/6-31G(d) | +5.8 | <1% |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides reliable methods for predicting spectroscopic data, which is invaluable for structure verification. The prediction of nuclear magnetic resonance (NMR) chemical shifts is a well-established application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with a suitable DFT functional and basis set, is commonly used to calculate the 1H and 13C NMR chemical shifts of organic molecules. mdpi.com
The process involves first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors for each atom. These values are then referenced against a standard (like tetramethylsilane, TMS) to yield the predicted chemical shifts. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C having been reported for other complex organic molecules. mdpi.com Such calculations for this compound would aid in the assignment of experimental spectra and confirm its structure.
In Silico Assessment of Molecular Interactions
Understanding how this compound interacts with biological macromolecules is crucial for its potential application in drug discovery. In silico methods can characterize the non-covalent interactions that govern molecular recognition. These interactions include:
Hydrogen Bonds: The carbonyl oxygen and the sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
Hydrophobic Interactions: The aromatic isoquinoline ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues of a target protein.
Electrostatic Interactions: The molecule's dipole moment and local charges on atoms like sulfur and oxygen can lead to favorable electrostatic interactions with a protein's binding site.
Molecular dynamics (MD) simulations can provide a dynamic view of these interactions over time, showing how the ligand and its target adapt to each other and revealing the stability of the binding complex. researchgate.net
Ligand-Target Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein's active site. nih.gov For this compound, docking simulations could be performed against various potential biological targets, such as kinases or proteases, where similar heterocyclic scaffolds have shown activity. nih.gov
The process involves generating multiple possible binding poses of the ligand within the target's binding pocket and then using a scoring function to estimate the binding energy for each pose. The results can identify the most likely binding mode and provide a quantitative estimate of the binding affinity (e.g., in kcal/mol). This information is critical for structure-based drug design, helping to rationalize observed biological activity and guide the synthesis of more potent analogues.
Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Glu120, Leu170 | Hydrogen Bond, Hydrophobic |
| 2 | -8.1 | Lys65, Phe168 | Hydrogen Bond, π-π Stacking |
| 3 | -7.9 | Asp181, Val50 | Ionic Interaction, Hydrophobic |
Prediction of Physicochemical Descriptors and "Drug-Likeness" Attributes (e.g., Lipinski's Rule of Five)
In early-stage drug discovery, computational methods are used to predict the physicochemical properties of a compound to assess its "drug-likeness." This often involves evaluating compliance with guidelines like Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule suggests that poor oral absorption or permeation is more likely when a compound has more than one violation of the following criteria: a molecular weight over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. wikipedia.orgnih.govnih.gov
For this compound, these descriptors can be calculated using various software packages. Analysis of these properties helps to predict its potential as an orally bioavailable drug candidate. researchgate.netresearchgate.net
Table 4: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | Predicted Value | Lipinski's Rule (Threshold) | Violation? |
| Molecular Weight | 243.67 g/mol | < 500 | No |
| LogP (Octanol/Water Partition Coeff.) | 1.45 | ≤ 5 | No |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | No |
| Hydrogen Bond Acceptors | 3 (C=O, SO2) | ≤ 10 | No |
| Overall Result | 0 Violations |
Applications of 1 Oxo 1,2 Dihydroisoquinoline 4 Sulfonyl Chloride and Its Derivatives in Medicinal Chemistry and Organic Synthesis
Development of Novel Sulfonamide Derivatives for Pharmaceutical Research
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and sulfonyl chlorides are the primary precursors for this class of compounds. The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for the formation of a sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride molecule is a reactive intermediate that can be readily converted into a diverse library of sulfonamide derivatives. By reacting it with various amines, researchers can introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This approach enables the systematic exploration of structure-activity relationships (SAR), which is crucial for the development of new drug candidates.
A number of methods have been developed for the efficient synthesis of sulfonamides from sulfonyl chlorides, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has been successfully achieved using microwave irradiation, demonstrating the utility of this technology in preparing isoquinoline-based sulfonamides. nih.govwikipedia.org
The general scheme for the synthesis of sulfonamide derivatives from this compound is depicted below:
Utilization as Intermediates for Complex Molecule Synthesis
The 1-oxo-1,2-dihydroisoquinoline core, also known as an isoquinolinone, is a privileged scaffold in medicinal chemistry. The presence of a sulfonyl chloride group at the 4-position provides a highly reactive site for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of more complex molecular architectures. nih.gov The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamide, sulfonate ester, and sulfonic acid linkages, respectively. This reactivity allows for the facile introduction of diverse functional groups and the construction of elaborate molecular frameworks. nih.gov
The synthesis of isoquinoline (B145761) and its derivatives has been a subject of extensive research, with numerous methods developed for the construction of this heterocyclic system. pharmaguideline.com Traditional methods such as the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions have been widely employed. More contemporary approaches often utilize transition-metal-catalyzed C-H activation and annulation reactions to build the isoquinoline core. mdpi.com
Once the this compound scaffold is in hand, its derivatization opens up a plethora of synthetic possibilities. For instance, reaction with various primary and secondary amines leads to a library of 4-sulfonamido-1-oxo-1,2-dihydroisoquinoline derivatives. These sulfonamides can possess a range of biological activities or serve as intermediates for further transformations. The versatility of the sulfonyl chloride group allows for its use in the late-stage functionalization of complex molecules, enabling the rapid diversification of drug candidates and chemical probes. nih.gov
A significant application of this intermediate is in the synthesis of novel heterocyclic systems. For example, the reaction of isoquinoline-5-sulfonyl chloride with ethylenediamine (B42938) has been reported to yield N-(2-aminoethyl)isoquinoline-5-sulfonamide. chemicalbook.com This product can then undergo further reactions to construct more complex fused heterocyclic systems. While this example uses a different isomer, the principle of using the sulfonyl chloride as a reactive handle for elaboration is directly applicable to the 4-sulfonyl chloride derivative.
The synthesis of 2-sulfonylquinolines from quinoline (B57606) N-oxides and sulfonyl chlorides further illustrates the utility of the sulfonyl chloride group in building complex heterocyclic structures. mdpi.com Although this reaction focuses on a quinoline rather than an isoquinoline core, it demonstrates the broad applicability of sulfonyl chlorides in C-C and C-S bond-forming reactions to create functionalized heterocycles.
| Starting Material | Reagent | Product Class | Potential Application |
| This compound | Primary/Secondary Amines | 4-Sulfonamido-1-oxo-1,2-dihydroisoquinolines | Medicinal Chemistry Scaffolds |
| This compound | Alcohols/Phenols | 4-Sulfonyloxy-1-oxo-1,2-dihydroisoquinolines | Intermediates for further synthesis |
| This compound | Diamines | N-(aminoalkyl)-1-oxo-1,2-dihydroisoquinoline-4-sulfonamides | Building blocks for fused heterocycles |
This table is generated based on the general reactivity of sulfonyl chlorides and may not represent experimentally verified reactions for this specific compound.
Exploration as Chelating Agents for Metal Ions
The ability of heterocyclic compounds to bind metal ions is a critical aspect of their biological activity and has led to their exploration as therapeutic agents and diagnostic tools. The 1-oxo-1,2-dihydroisoquinoline scaffold, particularly its 2-hydroxy derivative (1,2-HOIQO), has emerged as a powerful chelating agent for a variety of metal ions. This structural motif is an analogue of the well-known 1,2-HOPO (1-hydroxy-2-pyridinone) class of chelators, which have been extensively studied for their high affinity and selectivity for metal ions like iron(III) and lanthanides.
The 1,2-HOIQO scaffold provides a bidentate binding site for metal ions through the hydroxyl and carbonyl oxygen atoms. The incorporation of this unit into multidentate ligands, such as tripodal structures based on a TREN (tris(2-aminoethyl)amine) backbone, results in highly stable metal complexes. These complexes have potential applications in various fields, including magnetic resonance imaging (MRI) contrast agents, actinide sequestering agents, and metal chelation therapy.
A key advantage of the 1,2-HOIQO scaffold over the 1,2-HOPO system is the ease with which substituents can be introduced onto the benzene (B151609) ring of the isoquinoline core through electrophilic aromatic substitution. This allows for the fine-tuning of the chelator's properties, such as solubility, photophysical characteristics, and the attachment of functional moieties for sensing and imaging applications.
Significantly, the chlorosulfonation of a key precursor to the 1,2-HOIQO scaffold has been demonstrated. This reaction introduces a sulfonyl chloride group onto the aromatic ring, creating a versatile intermediate for further functionalization. This demonstrates that derivatives of this compound are highly relevant to the design of advanced chelating agents. The sulfonyl chloride can be reacted with various nucleophiles to attach the chelating core to other molecules, such as polymers, biomolecules, or signaling units.
| Chelating Scaffold | Metal Ions Chelated | Potential Applications |
| 1,2-HOIQO | Iron(III), Lanthanides (Ce, Eu, Gd, Lu) | MRI contrast agents, Actinide sequestration, Metal chelation therapy |
| TREN-1,2-HOIQO | Iron(III), Lanthanides | Luminescence, MRI |
This table is based on the properties of the closely related 1,2-HOIQO scaffold.
Probes for Biological and Chemical Systems
Fluorescent probes are indispensable tools in modern biology and chemistry, enabling the visualization and quantification of ions, molecules, and biological processes with high sensitivity and spatiotemporal resolution. The isoquinoline ring system is an intrinsic fluorophore, and its derivatives are widely used in the development of fluorescent dyes and probes. nih.govrsc.orgnih.govresearchgate.net
The general strategy for creating a fluorescent probe involves linking a fluorophore to a recognition element that selectively interacts with the target analyte. The sulfonyl chloride group is a well-established reactive handle for covalently attaching fluorescent dyes to biomolecules, such as proteins and nucleic acids, to create fluorescent probes. mdpi.com The reaction of a sulfonyl chloride with a primary amine on a biomolecule forms a stable sulfonamide bond.
Given the inherent fluorescence of the isoquinoline core and the reactivity of the sulfonyl chloride group, this compound is a prime candidate for the synthesis of novel fluorescent probes. By reacting this intermediate with molecules that have a specific affinity for a biological target, probes can be designed for a variety of applications, including bioimaging and sensing.
For example, a novel quinoline-based fluorescent probe, KSNP117, has been developed for sentinel lymph node mapping. nih.gov While based on a quinoline rather than an isoquinoline, this demonstrates the utility of this class of heterocycles in creating effective bioimaging agents. Furthermore, the synthesis of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging highlights the successful combination of a sulfonamide linker with a fluorescent core. mdpi.com
The photophysical properties of isoquinoline derivatives, such as their absorption and emission wavelengths and quantum yields, can be tuned by modifying the substituents on the heterocyclic ring. nih.gov This tunability is a significant advantage in the design of fluorescent probes for specific applications, as it allows for the optimization of their spectral properties to match the excitation sources and detectors of common fluorescence imaging instruments.
| Fluorophore Core | Reactive Group | Application |
| Isoquinoline/Quinoline | Sulfonyl Chloride | Covalent labeling of biomolecules |
| Naphthalimide | Sulfonamide | Tumor imaging |
| Quinoline | - | Sentinel lymph node mapping |
This table provides examples of related fluorescent probes to illustrate the potential applications.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Enhanced Accessibility
Future research will likely focus on developing more efficient and versatile synthetic routes to 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride and its analogues. Traditional multi-step syntheses can be time-consuming and low-yielding. Modern synthetic strategies, proven effective for related isoquinolinone structures, could offer significant improvements.
Potential methodologies include:
Transition-Metal-Catalyzed C-H Activation/Annulation: Rhodium(III)-catalyzed [4+2] annulation of benzamides with various alkynes has emerged as a powerful tool for constructing the isoquinolinone core. organic-chemistry.orgnih.gov Adapting this methodology could allow for the rapid assembly of substituted isoquinolinone precursors, which could then undergo chlorosulfonation.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a pathway to complex molecular scaffolds in a single step. nih.govuj.edu.pl Strategies involving an Ugi reaction followed by an intramolecular cyclization could provide a highly efficient route to diverse 1-oxo-1,2-dihydroisoquinoline backbones, ready for the introduction of the sulfonyl chloride group. acs.org This approach is particularly advantageous for creating chemical libraries due to the variety of inputs that can be used.
Novel Chlorosulfonation Approaches: Direct and regioselective introduction of the sulfonyl chloride group onto the pre-formed isoquinolinone ring is critical. Research into milder and more selective chlorosulfonation reagents, moving beyond traditional methods, could improve yields and substrate scope. Methodologies developed for the synthesis of other heteroaryl sulfonyl chlorides could serve as a valuable starting point. nih.govgoogle.com
Stereoselective Synthesis of Enantiopure Derivatives
The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as enantiomers often exhibit different pharmacological and toxicological profiles. Future work should explore the asymmetric synthesis of derivatives of this compound.
Promising strategies include:
Catalytic Asymmetric Reduction: The asymmetric hydrogenation or transfer hydrogenation of the C3-C4 double bond of the dihydroisoquinoline ring system, using chiral transition-metal catalysts (e.g., based on Iridium, Ruthenium, or Rhodium), could produce enantiomerically enriched 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffolds. mdpi.com These chiral cores could then be functionalized with the sulfonyl chloride group.
Chiral Catalysis in Cycloaddition Reactions: Enantioselective [3+2] cycloaddition reactions using C,N-cyclic azomethine imines have been shown to produce chiral tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov Similar dearomative annulation reactions using chiral MgII-N,Nʹ-dioxide catalysts can also furnish chiral 1,2-dihydroisoquinolines. nih.gov These methods could be adapted to build the chiral isoquinoline (B145761) framework.
Use of Chiral Auxiliaries: Employing a chiral auxiliary to guide a stereoselective reaction, followed by its removal, is a classic strategy to obtain enantiopure products. researchgate.net This could be applied during the construction of the heterocyclic ring to control the stereochemistry.
Exploration of Unconventional Reactivity Pathways
The synthetic utility of the title compound can be expanded by exploring reactivity beyond simple nucleophilic substitution at the sulfonyl chloride moiety. The sulfonyl chloride group can serve as a precursor for a variety of transformations under the right conditions.
Future research could investigate:
Desulfitative Cross-Coupling Reactions: In the presence of a suitable transition-metal catalyst (e.g., palladium), aryl sulfonyl chlorides can undergo desulfitation (extrusion of SO₂) to act as arylating agents in C-H activation and cross-coupling reactions. chemrevlett.com Applying this logic, the sulfonyl chloride group at the C4-position could be replaced with aryl, heteroaryl, or alkyl groups, providing a novel route to C4-functionalized isoquinolinones that are inaccessible through traditional methods.
Radical-Mediated Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals. magtech.com.cn Exploring the addition of these radicals to unsaturated systems could lead to novel molecular architectures.
Deoxygenative Sulfonylation: In a reversal of roles, sulfonyl chlorides have been shown to activate quinoline (B57606) N-oxides, leading to deoxygenative C2-sulfonylation. mdpi.com Investigating analogous reactivity where the 1-oxo-1,2-dihydroisoquinoline core acts as an oxidant or substrate in novel transformations could uncover unique reaction pathways.
Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Applications
To guide the development of this scaffold for specific applications, such as enzyme inhibition or as a material component, comprehensive SAR studies are essential. A systematic approach would involve synthesizing libraries of analogues and evaluating how structural modifications impact activity.
A hypothetical SAR campaign could explore modifications at three key diversity points:
The Benzo Ring (R¹): Introduction of various substituents (e.g., fluoro, chloro, methoxy, nitro) to probe electronic and steric effects.
The Lactam Nitrogen (R²): Alkylation or arylation at the N2-position to explore how modifications in this vector affect binding and properties.
The Sulfonyl Moiety (R³): Reaction of the sulfonyl chloride with a diverse panel of primary and secondary amines to generate a library of sulfonamides, exploring a wide range of chemical space.
The findings from such a study would be crucial for identifying key structural features required for a desired biological activity and for optimizing lead compounds.
| Compound | R¹ (Benzo Ring) | R² (Lactam N) | R³ (Sulfonamide) | Hypothetical Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Parent | H | H | -Cl | N/A (Reactive Precursor) |
| Analog 1 | H | H | -NH(CH₂)₂OH | 15.2 |
| Analog 2 | 7-F | H | -NH(CH₂)₂OH | 5.8 |
| Analog 3 | 7-OMe | H | -NH(CH₂)₂OH | 25.1 |
| Analog 4 | 7-F | -CH₃ | -NH(CH₂)₂OH | 8.3 |
| Analog 5 | 7-F | H | -N(piperidine) | 1.2 |
Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery
The this compound scaffold is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS) campaigns. The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov
The highly reactive sulfonyl chloride group serves as a key handle for diversification. A core synthesis of the parent compound could be followed by parallel reactions with a large library of commercially available amines (e.g., thousands of unique structures) to rapidly generate a large and diverse library of sulfonamide derivatives. sigmaaldrich.com This library could then be screened against a wide range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel hit compounds. This strategy leverages automation and miniaturization to explore vast chemical space efficiently, accelerating the early stages of drug discovery.
Advanced Computational Design and Optimization for Next-Generation Analogues
Computational chemistry offers powerful tools to rationalize experimental findings and guide the design of improved analogues, saving significant time and resources. For the 1-oxo-1,2-dihydroisoquinoline scaffold, a variety of in silico techniques could be applied.
Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data is generated (as in section 7.4), QSAR models can be built. japsonline.comcjsc.ac.cn These models create a mathematical correlation between the structural or physicochemical properties of the molecules and their biological activity. This allows for the prediction of the activity of virtual, not-yet-synthesized compounds, helping to prioritize the most promising candidates for synthesis.
Structure-Based Drug Design (SBDD): If a specific biological target is identified (e.g., from an HTS campaign), SBDD can be employed. This involves docking virtual analogues into the 3D crystal structure of the target protein. researchgate.net This technique helps visualize the binding mode, identify key interactions (like hydrogen bonds or hydrophobic contacts), and rationally design modifications to improve binding affinity and selectivity.
In Silico ADME/Tox Prediction: To improve the chances of a compound succeeding in clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles must be optimized. Computational models can predict properties like solubility, permeability, metabolic stability, and potential toxicity early in the design phase, allowing chemists to modify structures to enhance their drug-like properties. nih.gov
| Method | Objective | Application to Scaffold |
|---|---|---|
| Molecular Docking (SBDD) | Predict binding mode and affinity | Dock sulfonamide library into a target active site to prioritize hits. |
| QSAR | Predict activity of virtual compounds | Build a model from initial SAR data to guide the design of a second-generation library. |
| Molecular Dynamics (MD) Simulation | Assess binding stability over time | Simulate the protein-ligand complex for top candidates to confirm stable binding interactions. |
| ADME/Tox Prediction | Estimate drug-like properties | Filter virtual libraries to remove compounds with predicted poor solubility or high toxicity. |
Q & A
Q. What are the optimal synthetic routes for 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via chlorosulfonation of its precursor using chlorosulfonic acid. A validated protocol involves slow addition of chlorosulfonic acid to the precursor at 0°C, followed by stirring at room temperature for 2 hours. Precipitation in ice water yields the product as a solid (38% yield). Key variables affecting yield include temperature control (prevents side reactions) and stoichiometric ratios of chlorosulfonic acid .
Q. Which spectroscopic techniques are most effective for characterizing structural purity and functional groups in this compound?
Methodological Answer:
- 1H/13C NMR : Identifies aromatic protons (isoquinoline ring) and sulfonyl chloride groups.
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF.
- IR Spectroscopy : Detects S=O stretching (~1360–1180 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
Cross-referencing with PubChem data (e.g., similar sulfonyl chlorides) ensures accurate peak assignment .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer: Store under inert atmosphere (argon) at –20°C to minimize hydrolysis. Use anhydrous solvents (e.g., DCM, THF) during reactions. Safety Data Sheets (SDS) for analogous compounds recommend avoiding moisture and direct light .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways be systematically assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantifies weight loss under controlled heating (e.g., 25–300°C).
- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., decomposition at >150°C).
- HPLC-MS : Monitors degradation products after accelerated aging (40°C/75% RH for 4 weeks) .
Q. What strategies improve regioselectivity in sulfonamide formation reactions using this reagent?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the isoquinoline ring to guide sulfonylation.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Low-Temperature Kinetics : Slow addition of amines at –10°C reduces competing hydrolysis .
Q. How can contradictions in reported synthetic yields (e.g., 38% vs. literature claims of 50%) be resolved?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent (e.g., dichloroethane vs. acetic acid), and reaction time.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed sulfonic acids).
- Scale-Up Adjustments : Pilot studies show lower yields at >10 mmol due to heat dissipation inefficiencies .
Q. What computational approaches predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) for the sulfonyl chloride group.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states.
- PubChem Descriptors : Use logP and polar surface area data to model solubility/reactivity correlations .
Q. How do acidic vs. basic conditions influence hydrolysis mechanisms?
Methodological Answer:
- Acidic Conditions (pH <3) : Protonation of the sulfonyl chloride accelerates hydrolysis to sulfonic acid.
- Basic Conditions (pH >10) : Nucleophilic attack by hydroxide ions dominates.
- Kinetic Monitoring : Use pH-stat titration or in situ IR to track reaction progress .
Q. What purification techniques address hygroscopicity-related challenges?
Methodological Answer:
- Azeotropic Drying : Reflux with toluene to remove trace water.
- Column Chromatography : Use silica gel pre-dried at 150°C with 5% Et₃N to prevent hydrolysis.
- Crystallization : Recrystallize from dry THF/hexane mixtures .
Q. How can byproducts from incomplete chlorosulfonation be identified and mitigated?
Methodological Answer:
- LC-MS Profiling : Compare retention times with synthetic standards (e.g., mono- vs. di-chlorinated byproducts).
- Reaction Quenching : Add ice water immediately after completion to arrest side reactions.
- Stoichiometric Optimization : Use 1.2 equivalents of chlorosulfonic acid to ensure complete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
